CRT-0105446 CRT-0105446 CRT-0105446 is a potent LIMK inhibitor. It acts by suppressing cofilin phosphorylation and increasing αTubulin acetylation in cells.
Brand Name: Vulcanchem
CAS No.: 1661846-05-4
VCID: VC0524485
InChI: InChI=1S/C20H18F3N3O2S/c1-11(2)18(27)26-19-25-10-17(29-19)14-6-7-24-9-15(14)13-5-4-12(28-3)8-16(13)20(21,22)23/h4-11H,1-3H3,(H,25,26,27)
SMILES: CC(C)C(NC1=NC=C(C2=C(C3=CC=C(OC)C=C3C(F)(F)F)C=NC=C2)S1)=O
Molecular Formula: C20H18F3N3O2S
Molecular Weight: 421.43

CRT-0105446

CAS No.: 1661846-05-4

Cat. No.: VC0524485

Molecular Formula: C20H18F3N3O2S

Molecular Weight: 421.43

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

CRT-0105446 - 1661846-05-4

Specification

CAS No. 1661846-05-4
Molecular Formula C20H18F3N3O2S
Molecular Weight 421.43
IUPAC Name N-(5-(3-(4-Methoxy-2-(trifluoromethyl)phenyl)pyridin-4-yl)thiazol-2-yl)isobutyramide
Standard InChI InChI=1S/C20H18F3N3O2S/c1-11(2)18(27)26-19-25-10-17(29-19)14-6-7-24-9-15(14)13-5-4-12(28-3)8-16(13)20(21,22)23/h4-11H,1-3H3,(H,25,26,27)
Standard InChI Key UIQNMIISGRIHIY-UHFFFAOYSA-N
SMILES CC(C)C(NC1=NC=C(C2=C(C3=CC=C(OC)C=C3C(F)(F)F)C=NC=C2)S1)=O
Appearance Solid powder

Introduction

Chemical Properties and Structure

CRT-0105446 is chemically identified as N-(5-(3-(2-Trifluoromethyl-4-methoxyphenyl)-4-pyridyl)thiazole-2-yl)-2-methylpropanamide. This complex molecular structure contains several key functional groups that contribute to its pharmacological properties and target specificity.

Molecular Characteristics

The compound possesses the following key molecular characteristics:

PropertyValue
Molecular FormulaC20H18F3N3O2S
Molecular Weight421.4 g/mol
IUPAC NameN-[5-[3-[4-methoxy-2-(trifluoromethyl)phenyl]pyridin-4-yl]-1,3-thiazol-2-yl]-2-methylpropanamide
InChIInChI=1S/C20H18F3N3O2S/c1-11(2)18(27)26-19-25-10-17(29-19)14-6-7-24-9-15(14)13-5-4-12(28-3)8-16(13)20(21,22)23/h4-11H,1-3H3,(H,25,26,27)
IC50 (LIMK1)8 nM

The chemical structure features a thiazole ring connected to a pyridyl group, which in turn is linked to a substituted phenyl ring containing both trifluoromethyl and methoxy groups. The thiazole ring is also attached to a 2-methylpropanamide moiety. These structural elements work in concert to confer the compound's high affinity and selectivity for LIMK1 and LIMK2 .

Mechanism of Action

CRT-0105446 functions primarily through the inhibition of LIM domain kinases, particularly LIMK1 and LIMK2, which are key regulators of cytoskeletal dynamics.

LIMK Inhibition

The compound demonstrates potent inhibitory activity against both LIMK1 and LIMK2, with an IC50 value of 8 nanomolar for LIMK1. This high potency places CRT-0105446 among the most effective LIMK inhibitors described to date .

Downstream Effects

By inhibiting LIMK activity, CRT-0105446 disrupts two major cellular processes:

  • Cofilin Phosphorylation: LIMK normally phosphorylates cofilin, an actin-binding protein that regulates actin filament dynamics. When CRT-0105446 inhibits LIMK, cofilin phosphorylation is reduced, leading to alterations in actin cytoskeleton organization. This effect has significant implications for cell motility, invasion, and division .

  • Microtubule Organization: LIMK inhibition by CRT-0105446 leads to increased α-tubulin acetylation in cells. This post-translational modification affects microtubule stability and organization, resulting in mitotic defects that can impair cancer cell proliferation .

These dual effects on both actin and microtubule cytoskeletal systems explain the compound's broad impact on cancer cell behavior and its potential therapeutic applications.

Biological Activity

CRT-0105446 exhibits significant biological activity within cellular systems, affecting various cellular processes through its inhibition of LIMK signaling pathways.

Effects on Cytoskeletal Dynamics

Research has demonstrated that CRT-0105446 induces dose-dependent microtubule alterations that result in significant mitotic defects. These effects on the microtubule network are associated with increased acetylation of α-tubulin, a post-translational modification that influences microtubule stability and function .

The compound's impact on the actin cytoskeleton is mediated through decreased phosphorylation of cofilin, a downstream target of LIMK. This alteration in cofilin phosphorylation status affects actin filament dynamics, which are critical for cell shape, movement, and division .

Cell Cycle Effects

Treatment with CRT-0105446, particularly when combined with microtubule-targeting drugs, results in cell cycle disruption. Studies have shown an increase in the proportion of cells with 4N DNA content, indicative of G2/M cell cycle phases. This suggests that the compound impairs mitotic progression, leading to cell cycle arrest at the G2/M checkpoint .

Anticancer Properties

CRT-0105446 has demonstrated significant anticancer activity across multiple cancer cell types, highlighting its potential as a therapeutic agent.

Cancer Cell Sensitivity

Large-scale screening of CRT-0105446 against 656 cancer cell lines has identified several cancer types that show significant sensitivity to this LIMK inhibitor. Particularly noteworthy are:

  • Rhabdomyosarcoma

  • Neuroblastoma

  • Kidney cancer cells

These findings suggest that CRT-0105446 may have particular clinical relevance for these cancer types .

Effects on Specific Cancer Cell Lines

The compound has shown promising effects on breast cancer cell lines:

Cancer Cell LineObserved Effects
MCF-7 (Breast cancer)Inhibition of cell growth
MDA-MB-231 (Breast cancer)Reduced cell invasion capability

The inhibition of cancer cell invasion is particularly significant, as it suggests that CRT-0105446 may have potential in preventing or reducing metastasis, one of the most challenging aspects of cancer treatment .

Research Findings and Applications

Synergistic Combinations

One of the most promising aspects of CRT-0105446 research involves its potential in combination therapies. Studies have demonstrated that CRT-0105446 increases the cytotoxic potency of microtubule polymerization inhibitors, suggesting synergistic effects that could enhance therapeutic outcomes while potentially reducing required dosages of individual drugs .

When combined with microtubule-targeting drugs such as Vincristine, Vinorelbine, and Colchicine, CRT-0105446 demonstrated synergistic effects, with combination indexes indicating true synergy rather than mere additive effects. For instance, the EC50 of Vincristine was reduced approximately 2-fold when combined with CRT-0105446 .

Additional Effective Combinations

Beyond microtubule-targeting agents, screening against the GSK Published Kinase Inhibitor Set identified additional effective combinations with kinase inhibitors targeting:

  • EGFR (Epidermal Growth Factor Receptor)

  • p38 MAPK (Mitogen-Activated Protein Kinase)

  • Raf kinases

These findings expand the potential therapeutic applications of CRT-0105446 and suggest multiple pathways through which its efficacy might be enhanced in clinical settings .

Comparative Analysis

Comparison with Other LIMK Inhibitors

Another notable LIMK inhibitor developed alongside CRT-0105446 is CRT0105950, which shares similar properties and potency profiles. Both compounds were identified through the same drug discovery effort and represent significant advancements in LIMK inhibitor development .

Advantages Over Earlier Inhibitors

Compared to earlier LIMK inhibitors, CRT-0105446 offers several advantages:

  • Higher potency against both LIMK1 and LIMK2

  • Well-characterized effects on both actin and microtubule cytoskeletal systems

  • Demonstrated efficacy against multiple cancer cell types

  • Proven synergistic effects with other anticancer agents

  • Extensively profiled against a large panel of cancer cell lines (656 lines tested)

These attributes position CRT-0105446 as a valuable tool compound for research and a promising candidate for further therapeutic development .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator